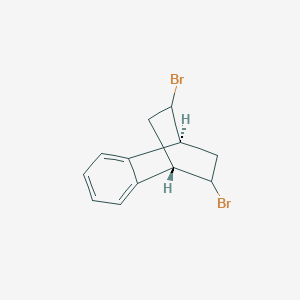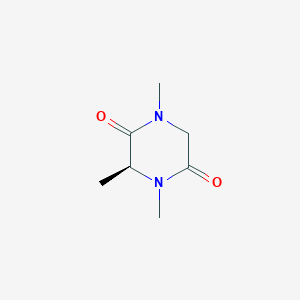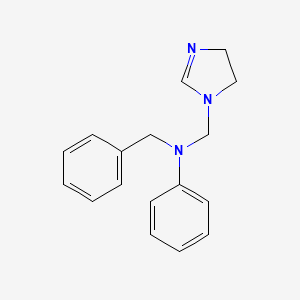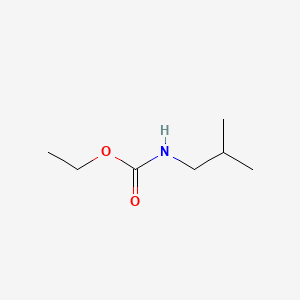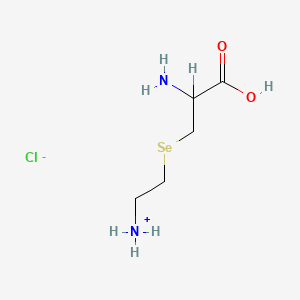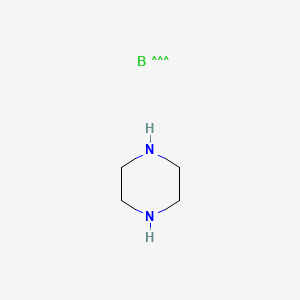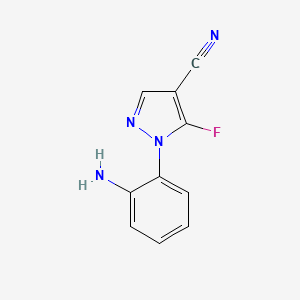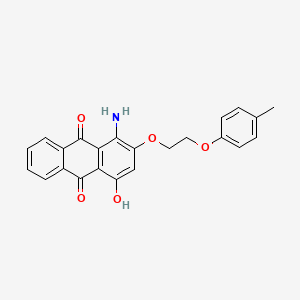
1-Amino-4-hydroxy-2-(2-(4-methylphenoxy)ethoxy)anthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-4-hydroxy-2-(2-(4-methylphenoxy)ethoxy)anthraquinone is an organic compound with the molecular formula C23H19NO5. It is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals . This compound is characterized by the presence of amino, hydroxy, and ether functional groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 1-Amino-4-hydroxy-2-(2-(4-methylphenoxy)ethoxy)anthraquinone typically involves multiple steps, starting from readily available anthraquinone derivatives. The general synthetic route includes:
Nitration: Introduction of a nitro group to the anthraquinone core.
Reduction: Conversion of the nitro group to an amino group.
Etherification: Formation of the ether linkage by reacting with 4-methylphenol.
Hydroxylation: Introduction of the hydroxy group at the desired position.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficient synthesis.
Analyse Des Réactions Chimiques
1-Amino-4-hydroxy-2-(2-(4-methylphenoxy)ethoxy)anthraquinone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The amino group can be reduced to an amine or further to a hydrocarbon.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Amino-4-hydroxy-2-(2-(4-methylphenoxy)ethoxy)anthraquinone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe due to its chromophoric properties.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of high-performance pigments and dyes for textiles and plastics.
Mécanisme D'action
The mechanism of action of 1-Amino-4-hydroxy-2-(2-(4-methylphenoxy)ethoxy)anthraquinone involves its interaction with biological molecules through its functional groups. The amino and hydroxy groups can form hydrogen bonds with proteins and nucleic acids, potentially disrupting their normal function. The compound’s ability to intercalate into DNA and generate reactive oxygen species may contribute to its anticancer properties .
Comparaison Avec Des Composés Similaires
Compared to other anthraquinone derivatives, 1-Amino-4-hydroxy-2-(2-(4-methylphenoxy)ethoxy)anthraquinone is unique due to its specific functional groups and their arrangement. Similar compounds include:
1-Amino-4-hydroxy-2-methoxyanthraquinone: Lacks the 4-methylphenoxy group, resulting in different chemical properties and applications.
1-Amino-4-hydroxy-2-ethoxyanthraquinone: Similar structure but with an ethoxy group instead of the 4-methylphenoxy group, affecting its reactivity and uses.
Propriétés
Numéro CAS |
26219-05-6 |
|---|---|
Formule moléculaire |
C23H19NO5 |
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
1-amino-4-hydroxy-2-[2-(4-methylphenoxy)ethoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C23H19NO5/c1-13-6-8-14(9-7-13)28-10-11-29-18-12-17(25)19-20(21(18)24)23(27)16-5-3-2-4-15(16)22(19)26/h2-9,12,25H,10-11,24H2,1H3 |
Clé InChI |
SMEDYRMOLZVXSL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OCCOC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


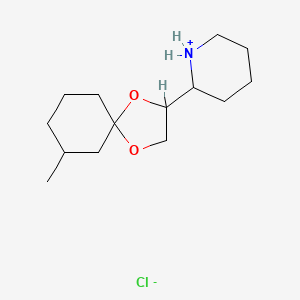
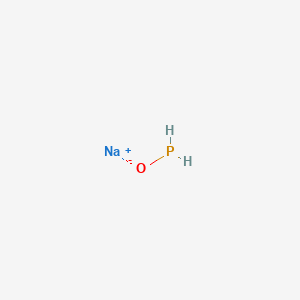
![7-methyl-7H-benzo[c]fluorene](/img/structure/B13758924.png)
